(-)-Fucose-13C-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(313C)hexanal |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i6+1 |

InChI Key |

PNNNRSAQSRJVSB-GFDIWXKRSA-N |

Isomeric SMILES |

C[C@@H]([C@H]([13C@H]([C@@H](C=O)O)O)O)O |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (-)-Fucose-13C-2: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches for (-)-Fucose-13C-2, an isotopically labeled form of the biologically significant monosaccharide, L-fucose. This document is intended for researchers and professionals in the fields of glycobiology, drug development, and metabolic studies who utilize isotopically labeled compounds for mechanistic and diagnostic investigations.

Chemical Structure of this compound

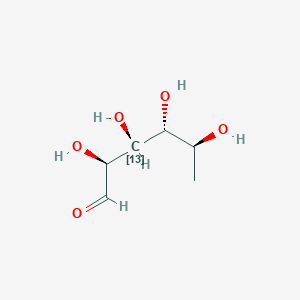

This compound, also known as L-Fucose-2-13C, is a derivative of L-fucose in which the carbon atom at the second position (C2) of the pyranose ring is replaced with its stable isotope, carbon-13 (¹³C). L-fucose is a deoxyhexose sugar, specifically 6-deoxy-L-galactose. The "(–)" designation indicates its levorotatory optical activity. The presence of the ¹³C label at a specific position allows for its use as a tracer in various biochemical and metabolic studies, often analyzed by nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Below is a diagram of the chemical structure of this compound in its α-pyranose form.

Synthesis of this compound

A plausible chemoenzymatic synthesis would start from a suitable precursor and utilize enzymes to introduce the labeled carbon and build the final fucose molecule. One such strategy could involve the use of an aldolase to catalyze the condensation of a ¹³C-labeled two-carbon donor with a suitable acceptor aldehyde.

Illustrative Quantitative Data for Chemoenzymatic Synthesis

The following table presents hypothetical yet realistic quantitative data for a chemoenzymatic synthesis of this compound. These values are illustrative and would be expected to be determined experimentally for a specific synthetic protocol.

| Parameter | Value | Method of Analysis |

| Starting Material Purity | >98% | HPLC, NMR |

| ¹³C-Labeling Reagent Purity | >99 atom % ¹³C | Mass Spectrometry |

| Intermediate Product Yield | 75-85% | Gravimetric, HPLC |

| Final Product Yield | 60-70% | Gravimetric, HPLC |

| Final Product Purity | >99% | HPLC, NMR |

| Isotopic Enrichment | >99 atom % ¹³C at C2 | NMR, Mass Spectrometry |

| Optical Rotation | [α]D ≈ -76° (c=1, H₂O) | Polarimetry |

Conceptual Experimental Protocol

Below is a conceptual, high-level experimental protocol for the chemoenzymatic synthesis of this compound. This protocol is based on established methodologies for enzymatic synthesis of sugars and should be optimized for specific laboratory conditions.

Materials:

-

L-Lactaldehyde (acceptor)

-

[2-¹³C]-Glycine (¹³C donor precursor)

-

Glycine oxidase

-

Fuculose-1-phosphate aldolase

-

Alkaline phosphatase

-

Purification resins (e.g., ion-exchange, size-exclusion)

-

Reaction buffers and cofactors

Procedure:

-

Preparation of the ¹³C-labeled donor:

-

Convert [2-¹³C]-Glycine to [¹³C]-glyoxylate using glycine oxidase in a suitable buffer.

-

Monitor the reaction progress by HPLC or NMR.

-

Purify the resulting [¹³C]-glyoxylate.

-

-

Aldol Condensation:

-

In a buffered solution, combine L-lactaldehyde, the prepared [¹³C]-glyoxylate, and fuculose-1-phosphate aldolase.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) with gentle agitation.

-

The aldolase will catalyze the stereospecific condensation to form L-fuculose-1-phosphate-¹³C-2.

-

-

Dephosphorylation:

-

After the aldol condensation is complete, add alkaline phosphatase directly to the reaction mixture.

-

This will remove the phosphate group to yield this compound.

-

-

Purification:

-

Terminate the enzymatic reactions by heat inactivation or addition of a quenching agent.

-

Remove proteins and other contaminants by centrifugation and filtration.

-

Purify the crude this compound using a series of chromatography steps, such as ion-exchange chromatography to remove charged species and size-exclusion chromatography for final polishing.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

-

Determine the isotopic enrichment at the C2 position.

-

Measure the optical rotation to confirm the L-configuration.

-

The following diagram illustrates the conceptual workflow for this chemoenzymatic synthesis.

Biological Significance and Applications

L-fucose is a crucial component of many N- and O-linked glycans, glycolipids, and oligosaccharides in mammals. These fucosylated structures are involved in a wide range of biological processes, including cell adhesion, signaling, and immune responses. The biosynthesis of fucosylated glycans relies on the availability of GDP-L-fucose, which is produced through two main pathways: the de novo pathway and the salvage pathway.[1]

The isotopically labeled this compound is a valuable tool for tracing the metabolic fate of fucose in these pathways. By introducing ¹³C-labeled fucose to cells or organisms, researchers can monitor its incorporation into various glycoconjugates and elucidate the dynamics of fucosylation in health and disease.

GDP-L-Fucose Biosynthesis Pathways

The diagram below illustrates the two major pathways for the synthesis of GDP-L-fucose in mammalian cells.

In the de novo pathway, GDP-D-mannose is converted to GDP-L-fucose through the action of GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX).[1] The salvage pathway utilizes free fucose, which can be from extracellular sources or lysosomal degradation of glycoconjugates.[2] This free fucose is phosphorylated by fucokinase and then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase.[2] The resulting GDP-L-fucose from both pathways is transported into the Golgi apparatus, where it serves as the donor substrate for fucosyltransferases to modify various glycans.[3]

The use of this compound allows for the specific investigation of the salvage pathway and the subsequent fucosylation events, providing valuable insights for researchers in drug development and the study of diseases where fucosylation is dysregulated, such as cancer and inflammatory disorders.

References

An In-depth Technical Guide to Fucosylation and Glycan Modification for Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of a fucose sugar to a glycan structure, is a critical post-translational modification that plays a pivotal role in a myriad of biological processes. This modification of glycoproteins and glycolipids is integral to cell adhesion, signal transduction, and immune responses.[1][2][3] Aberrant fucosylation is increasingly recognized as a hallmark of various pathological conditions, most notably in cancer, where it influences tumor progression, metastasis, and resistance to therapy.[1][4][5][6] This technical guide provides a comprehensive overview of fucosylation and glycan modification, detailing the underlying biochemical pathways, their roles in key signaling cascades, and the experimental methodologies used for their investigation.

The Biochemistry of Fucosylation

Fucosylation is a multi-step process involving the synthesis of a fucose donor substrate, its transport, and the final transfer of fucose to an acceptor glycan by specific enzymes.

GDP-Fucose Biosynthesis

The sole fucose donor for all fucosylation reactions is guanosine diphosphate (GDP)-fucose. Mammalian cells synthesize GDP-fucose via two primary pathways: the de novo pathway and the salvage pathway.[7]

-

De Novo Pathway: This is the principal pathway for GDP-fucose synthesis. It begins with GDP-mannose, which is converted to GDP-4-keto-6-deoxymannose by GDP-mannose 4,6-dehydratase (GMD). Subsequently, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX protein) catalyzes the final conversion to GDP-fucose.[7][8]

-

Salvage Pathway: This pathway utilizes free L-fucose, which can be derived from the diet or lysosomal degradation of fucosylated glycoconjugates. Fucokinase (FUK) phosphorylates L-fucose to L-fucose-1-phosphate, which is then converted to GDP-fucose by GDP-L-fucose pyrophosphorylase (GFPP).[7]

Fucosyltransferases (FUTs)

Once synthesized in the cytoplasm, GDP-fucose is transported into the Golgi apparatus by a specific GDP-fucose transporter (SLC35C1).[8] Inside the Golgi, a family of fucosyltransferases (FUTs) catalyzes the transfer of fucose to various glycan structures on proteins and lipids.[9] These enzymes exhibit high specificity for the acceptor substrate and the linkage they create. Based on the linkage, fucosylation can be categorized as:

-

α-1,2-fucosylation: Primarily involved in the synthesis of H-type antigens.

-

α-1,3/4-fucosylation: Crucial for the generation of Lewis antigens like sialyl Lewis X (sLex), which are key ligands for selectin-mediated cell adhesion.[10]

-

α-1,6-fucosylation (Core Fucosylation): The addition of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, catalyzed exclusively by FUT8.[11][12][13]

-

O-fucosylation: The direct attachment of fucose to serine or threonine residues, a modification critical for Notch signaling.[11][14][15]

Glycan Modification Pathways

Fucosylation is an integral part of the broader process of glycan biosynthesis, which occurs primarily in the endoplasmic reticulum (ER) and Golgi apparatus.

N-Linked Glycosylation

N-linked glycosylation begins in the ER with the en bloc transfer of a pre-assembled precursor oligosaccharide (Glc3Man9GlcNAc2) from a dolichol phosphate carrier to an asparagine residue within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide.[14][16][17] The glycoprotein then moves to the Golgi, where the N-glycan undergoes extensive processing, including trimming of mannose residues and sequential addition of other monosaccharides like GlcNAc, galactose, sialic acid, and fucose, to generate high-mannose, hybrid, or complex-type N-glycans.[14][17]

O-Linked Glycosylation

O-linked glycosylation is initiated in the Golgi apparatus with the attachment of N-acetylgalactosamine (GalNAc) to the hydroxyl group of serine or threonine residues.[6][18][19] This initial structure can be extended by the addition of various sugars, including galactose, GlcNAc, and fucose, to form different core structures that are further elaborated.[6][19]

Role of Fucosylation in Signaling Pathways

Aberrant fucosylation can significantly impact the function of key signaling receptors, thereby contributing to disease pathogenesis.

EGFR Signaling

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase whose activity is modulated by fucosylation. Core fucosylation of EGFR, catalyzed by FUT8, has been shown to be essential for EGF binding and subsequent receptor phosphorylation and activation of downstream pathways like ERK and JNK.[12][13] Conversely, increased α1,3-linked fucosylation can suppress EGFR dimerization and phosphorylation.[5] This differential regulation highlights the complexity of fucosylation's role in modulating receptor function.

TGF-β Signaling

The transforming growth factor-beta (TGF-β) signaling pathway, which regulates cell growth, differentiation, and epithelial-to-mesenchymal transition (EMT), is also influenced by fucosylation. Core fucosylation of the TGF-β receptor is required for its proper activation and signaling.[17] Lack of core fucosylation on the TGF-β receptor impairs its function, leading to reduced downstream signaling through SMAD proteins.[17][20]

Notch Signaling

O-fucosylation is an absolute requirement for canonical Notch signaling.[11][14] The enzyme Protein O-fucosyltransferase 1 (POFUT1) adds fucose to specific serine or threonine residues within the epidermal growth factor (EGF)-like repeats of the Notch receptor's extracellular domain.[11][14] This O-fucose modification is essential for the subsequent action of Fringe glycosyltransferases, which add a GlcNAc residue to the fucose.[15] This glycan modification modulates the binding of Notch to its ligands (Delta and Jagged/Serrate), thereby regulating Notch signal activation.[15][21]

Quantitative Data on Fucosylation in Cancer

Alterations in fucosylation levels and the expression of fucosyltransferases are frequently observed in various cancers. This aberrant glycosylation can serve as a valuable biomarker for diagnosis and prognosis.

Table 1: Upregulation of FUT8 in Various Cancers

| Cancer Type | Observation | Reference(s) |

| Non-Small Cell Lung Cancer (NSCLC) | Higher FUT8 mRNA in tumor vs. normal tissue in 42 of 47 patients. Upregulation associated with metastasis, recurrence, and poor survival. | [22] |

| Hepatocellular Carcinoma (HCC) | FUT8 is upregulated. | [23] |

| Colorectal Cancer (CRC) | Increased FUT8 expression is a prognostic marker for stage II and III. | [23][24] |

| Ovarian Cancer | FUT8 is upregulated. | [23] |

| Prostate Cancer | FUT8 protein levels are higher in metastatic vs. primary tissue. | [23] |

| Breast Cancer | FUT8 protein levels are highest in highly invasive cell lines. High FUT8 mRNA is associated with poor prognosis. | [23] |

| Pancreatic Cancer | High FUT8 expression is associated with a higher recurrence rate and poorer prognosis. | [23] |

| Thyroid Cancer | Higher FUT8 expression is linked to larger tumor size and lymph node metastasis. | [22] |

| Melanoma | FUT8 is upregulated. | [23] |

Table 2: Alterations in Fucosylated Glycans in Cancer

| Cancer Type | Fucosylated Biomarker/Glycan | Observation | Reference(s) |

| Hepatocellular Carcinoma (HCC) | Fucosylated Alpha-fetoprotein (AFP-L3) | Increased levels in serum are used for early detection. | [6] |

| Pancreatic Cancer | Fucosylated Haptoglobin | Found in 60-80% of patients; prevalence increases with disease stage. | [6] |

| Lung Cancer | Salivary Fucosylation | Significantly higher levels of branched fucosylated glycans in saliva of lung cancer patients. Fluorescence intensity was 1.4 times higher than in healthy controls. | [25][26] |

| Prostate Cancer | Serum N-glycome | Levels of core-fucosylated biantennary glycans are significantly increased compared to benign prostate hyperplasia. | |

| Breast Cancer | α(1,3)-fucosylated sLex antigen | Increased serum levels are associated with the presence of breast cancer. | [27] |

Experimental Protocols

A variety of techniques are employed to study fucosylation and glycan modifications. Detailed protocols for key methodologies are provided below.

Mass Spectrometry for Glycan Analysis

Mass spectrometry (MS) is a powerful tool for detailed structural analysis of glycans. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a commonly used technique.

Protocol: MALDI-TOF MS Analysis of N-Glycans

-

N-Glycan Release:

-

Denature 10-100 µg of purified glycoprotein by heating at 100°C for 10 minutes in a buffer containing SDS and β-mercaptoethanol.

-

Cool the sample and add a non-ionic detergent (e.g., NP-40) to sequester the SDS.

-

Add Peptide-N-Glycosidase F (PNGase F) and incubate at 37°C for 12-18 hours to release N-linked glycans.[28]

-

-

Purification of Released Glycans:

-

Separate the released glycans from the deglycosylated protein and other buffer components using a C18 Sep-Pak cartridge.[28] The glycans will be in the flow-through, while the protein and peptides are retained.

-

-

Permethylation (Optional but Recommended):

-

Dry the purified glycans completely.

-

Add a slurry of NaOH in DMSO, followed by methyl iodide. Incubate for 1 hour at room temperature. This step stabilizes sialic acids and improves ionization efficiency.[29]

-

Quench the reaction with water and extract the permethylated glycans with dichloromethane.

-

-

Sample Preparation for MALDI-TOF MS:

-

Prepare a matrix solution, typically 10 mg/mL of 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).[30]

-

Mix 1 µL of the purified (or permethylated) glycan sample with 1 µL of the matrix solution directly on the MALDI target plate.

-

Allow the spot to air dry completely, forming a crystalline matrix with the embedded analyte.[30][31]

-

-

Data Acquisition:

-

Analyze the sample using a MALDI-TOF mass spectrometer in positive reflectron mode. The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the sodium adducts ([M+Na]+) of the different glycan structures present in the sample.[30]

-

Lectin Microarray

Lectin microarrays are a high-throughput method for profiling the glycan composition of complex biological samples. They utilize the specific binding of lectins to different carbohydrate structures.[2][32]

Protocol: Lectin Microarray Analysis

-

Protein Quantification and Labeling:

-

Purification of Labeled Protein:

-

Blocking and Hybridization:

-

Take out the lectin microarray slide (with immobilized lectins in an array format).

-

Block the slide with a suitable blocking buffer (e.g., Carbo-Free Blocking Solution) for 1 hour at room temperature to prevent non-specific binding.[1]

-

Dilute the purified, Cy3-labeled sample in a probing solution and apply it to the microarray.

-

Incubate the slide in a humidified chamber for 12-16 hours at 20°C with gentle shaking.[1]

-

-

Washing and Scanning:

-

Wash the slide extensively with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound proteins.[1]

-

Dry the slide by centrifugation.

-

Scan the slide using a microarray scanner at the appropriate wavelength for the fluorescent dye (e.g., 532 nm for Cy3).

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each lectin spot using microarray analysis software. The intensity of the signal is proportional to the amount of specific glycan structures present in the sample that are recognized by that lectin.

-

Lectin Blotting

Lectin blotting is analogous to Western blotting but uses lectins instead of antibodies to detect specific glycans on proteins that have been separated by SDS-PAGE and transferred to a membrane.[16]

Protocol: Lectin Blotting

-

SDS-PAGE and Protein Transfer:

-

Separate the protein sample (10-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using standard Western blotting procedures.[16]

-

-

Blocking:

-

Rinse the membrane briefly in Tris-buffered saline (TBS).

-

Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 3% BSA in TBST) to prevent non-specific lectin binding.[16]

-

-

Lectin Incubation:

-

Detection:

-

Incubate the membrane for 1 hour at room temperature with horseradish peroxidase (HRP)-conjugated streptavidin, diluted in the blocking solution.

-

Wash the membrane again as in step 3.

-

Detect the signal using a chemiluminescent HRP substrate and an imaging system. The resulting bands indicate the presence of glycoproteins carrying the specific glycan recognized by the lectin.[16]

-

Enzymatic Defucosylation

The functional role of fucosylation can be investigated by removing fucose residues using specific enzymes called α-fucosidases.

Protocol: Enzymatic Defucosylation of Glycoproteins

-

Sample Preparation:

-

Prepare the purified glycoprotein (e.g., an antibody like Herceptin) in a suitable buffer, such as PBS (pH 7.0).[4]

-

-

Enzymatic Reaction:

-

Add a specific α-fucosidase (e.g., AlfC or BfFuc for core fucose) to the glycoprotein solution. The enzyme-to-substrate ratio will need to be optimized but can be in the range of 1:10 to 1:100 by weight.[4]

-

Incubate the reaction mixture at 37°C. The reaction time can range from a few hours to overnight (18-30 hours).[4]

-

-

Monitoring and Analysis:

-

Monitor the progress of the defucosylation reaction by taking aliquots at different time points and analyzing them by mass spectrometry (e.g., LC-ESI-MS) to observe the mass shift corresponding to the loss of a fucose residue.[4]

-

-

Purification:

-

Once the reaction is complete, the defucosylated glycoprotein can be purified from the enzyme and released fucose, for example, by using a Protein A affinity column for antibodies.[4]

-

-

Functional Assay:

-

Compare the biological activity of the defucosylated glycoprotein to its fucosylated counterpart in a relevant functional assay (e.g., receptor binding, cell signaling, or antibody-dependent cell-mediated cytotoxicity).

-

Conclusion

Fucosylation is a dynamic and critical post-translational modification that fine-tunes the function of numerous proteins involved in essential cellular processes. Its dysregulation is a common feature in cancer and other diseases, making it an attractive area for the development of novel diagnostic biomarkers and therapeutic strategies. The methodologies outlined in this guide provide a robust toolkit for researchers, scientists, and drug development professionals to investigate the complex world of fucosylation and glycan modification, ultimately paving the way for new insights and clinical applications.

References

- 1. Standard Protocol for Lectin microarrays - Mx((同)エムック, emukk LLC) [emukk.com]

- 2. Advances in lectin microarray technology: Optimized protocols for piezoelectric print conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 4. Chemoenzymatic Defucosylation of Therapeutic Antibodies for Enhanced Effector Functions Using Bacterial α-Fucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 8. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N‐Glycan fucosylation of epidermal growth factor receptor modulates receptor activity and sensitivity to epidermal growth factor receptor tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein O-fucosyltransferase 1 is an essential component of Notch signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of O-Fucosylation in Notch Signal Transduction [glycoforum.gr.jp]

- 14. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]

- 15. The search for glycan function: Fucosylation of the TGF-β1 receptor is required for receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A protocol for high-throughput screening, analysis and validation of protein glycopatterns [protocols.io]

- 17. academic.oup.com [academic.oup.com]

- 18. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Current Views on the Roles of O-Glycosylation in Controlling Notch-Ligand Interactions [mdpi.com]

- 20. pnas.org [pnas.org]

- 21. FUT8 Alpha-(1,6)-Fucosyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]

- 23. mdpi.com [mdpi.com]

- 24. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00072A [pubs.rsc.org]

- 25. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 26. Glycan Analysis - MALDI Glycan Profiling | Ludger Ltd [ludger.com]

- 27. pubs.rsc.org [pubs.rsc.org]

- 28. Mass Spectrometry of Glycans [sigmaaldrich.com]

- 29. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 30. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 31. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 32. vectorlabs.com [vectorlabs.com]

An In-Depth Technical Guide to Stable Isotope Labeling in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By replacing atoms in a molecule with their heavier, non-radioactive stable isotopes, researchers can track the journey of these labeled compounds through various biochemical reactions.[2][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation methods essential for leveraging this technology in research and drug development.

Core Principles of Stable Isotope Labeling

At its heart, stable isotope labeling involves the introduction of molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[2] These isotopes are naturally occurring and do not decay, making them safe and effective tracers.[4] The fundamental principle is that organisms will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[2] By analyzing the mass distribution of these metabolites, it is possible to deduce the metabolic pathways they have traversed.[4][5]

Key Concepts:

-

Isotopes and Isotopologues: Isotopes are variants of a particular chemical element which differ in neutron number.[2] When a metabolite contains one or more heavy isotopes, it is referred to as an isotopologue.

-

Metabolic Flux: This is the rate of turnover of metabolites through a metabolic pathway.[6] Stable isotope labeling is a key method for quantifying metabolic flux, providing a dynamic view of cellular metabolism that cannot be obtained from static metabolite concentration measurements alone.[1][7]

-

Isotopic Steady State: This is achieved when the isotopic enrichment of intracellular metabolites becomes constant over time. Reaching this state is often a prerequisite for steady-state metabolic flux analysis. The time to reach isotopic steady state varies for different pathways, for instance, glycolysis may reach it in minutes, while nucleotide biosynthesis can take much longer.[8]

Commonly used stable isotopes in metabolomics include ¹³C, ¹⁵N, and ²H.[9] The choice of isotope and the specific labeled positions on the precursor molecule are critical for designing experiments to probe specific pathways. For example, [1,2-¹³C]-glucose can be used to differentiate between glycolysis and the pentose phosphate pathway.[10]

Experimental Design and Workflow

A typical stable isotope labeling experiment follows a multi-step workflow, from initial experimental design to final data analysis. Each step must be carefully considered to ensure the generation of high-quality, interpretable data.

The general workflow consists of:

-

Experimental Design: Defining the biological question, selecting the appropriate isotopic tracer, and determining the labeling duration.[6][11]

-

Tracer Experiment: Introducing the labeled substrate to the biological system (e.g., cell culture, animal model).[11]

-

Sample Quenching and Metabolite Extraction: Rapidly halting metabolic activity and extracting the metabolites of interest.[12]

-

Isotopic Labeling Measurement: Analyzing the isotopic enrichment in downstream metabolites using analytical platforms like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][11]

-

Data Analysis and Flux Estimation: Correcting for natural isotope abundance, determining mass isotopologue distributions, and using computational models to estimate metabolic fluxes.[8][11]

Detailed Experimental Protocols

The success of a stable isotope labeling experiment is highly dependent on meticulous execution of the experimental protocols.

Protocol 1: In Vitro Cell Culture Labeling

-

Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.

-

Media Switch: To initiate labeling, replace the standard medium with a labeling medium that is identical except for the substitution of an unlabeled substrate (e.g., glucose) with its isotopically labeled counterpart (e.g., [U-¹³C]-glucose).[8]

-

Incubation: Incubate the cells in the labeling medium for a predetermined duration. This duration depends on the pathways of interest and whether the goal is to achieve isotopic steady state.[8]

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with an ice-cold saline solution. Immediately add a cold quenching/extraction solvent, such as a methanol:acetonitrile:water mixture.[13]

-

Metabolite Extraction: Scrape the cells in the quenching solvent and collect the cell lysate. Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.[13]

-

Sample Preparation for Analysis: Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a suitable solvent for LC-MS or NMR analysis.

Protocol 2: Metabolite Analysis by LC-MS

-

Chromatographic Separation: Reconstituted samples are injected into a liquid chromatography (LC) system. Metabolites are separated based on their physicochemical properties as they pass through a chromatography column.

-

Mass Spectrometry Analysis: The eluent from the LC system is introduced into a mass spectrometer. The mass spectrometer ionizes the metabolites and separates them based on their mass-to-charge ratio (m/z).[10] High-resolution mass spectrometers are essential to resolve different isotopologues.[9]

-

Data Acquisition: The mass spectrometer detects the abundance of each m/z value, generating mass spectra for each metabolite. For labeled metabolites, the spectrum will show a distribution of peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.).

Analytical Platforms

The two primary analytical platforms for measuring isotopic enrichment in metabolomics are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][14]

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC) or Liquid Chromatography (LC), MS is highly sensitive and can measure low-abundance metabolites.[4] It excels at determining the number of labeled atoms in a molecule (mass isotopomer distribution).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed information about the specific position of the labeled atoms within a molecule (positional isotopomers).[14][15] This can be crucial for distinguishing between pathways that produce the same metabolite but with different labeling patterns.

| Analytical Platform | Advantages | Disadvantages |

| Mass Spectrometry (MS) | High sensitivity, suitable for low-abundance metabolites, provides mass isotopomer distribution.[4] | Requires sample derivatization for GC-MS, positional information is not directly obtained.[16] |

| NMR Spectroscopy | Non-destructive, provides positional isotopomer information, minimal sample preparation.[14] | Lower sensitivity, requires higher sample concentrations.[17] |

Data Analysis and Interpretation

The data generated from stable isotope labeling experiments requires specialized analysis to extract meaningful biological insights.

Key Steps in Data Analysis:

-

Correction for Natural Isotope Abundance: The naturally occurring abundance of heavy isotopes (e.g., 1.1% for ¹³C) must be subtracted from the measured data to determine the true level of isotopic enrichment from the tracer.[8]

-

Determination of Mass Isotopologue Distribution (MID): This involves calculating the fraction of the metabolite pool that contains 0, 1, 2, or more labeled atoms.

-

Metabolic Flux Analysis (MFA): Computational models are used to estimate the fluxes through metabolic pathways that best reproduce the experimentally measured MIDs.[1] This often involves iterative algorithms that minimize the difference between the simulated and measured labeling patterns.[18]

Tracing ¹³C through Central Carbon Metabolism

A common application is to trace the fate of ¹³C-labeled glucose through glycolysis and the TCA cycle.

When cells are fed uniformly labeled glucose ([U-¹³C]-glucose), all six carbons are ¹³C. Glycolysis cleaves the 6-carbon glucose into two 3-carbon pyruvate molecules, which will be fully labeled (M+3). Pyruvate can then be converted to lactate (M+3) or enter the TCA cycle as Acetyl-CoA (M+2, after losing one ¹³C as CO₂). The entry of M+2 Acetyl-CoA into the TCA cycle leads to labeled intermediates like citrate, α-ketoglutarate, and malate. The specific labeling patterns of these intermediates can reveal the activity of the TCA cycle and related pathways.[2]

Applications in Research and Drug Development

Stable isotope labeling has a wide range of applications:

-

Disease Research: Understanding how metabolic pathways are altered in diseases like cancer, diabetes, and neurodegenerative disorders.[5]

-

Drug Development: Elucidating the mechanism of action of drugs by observing how they perturb metabolic fluxes.

-

Biotechnology and Metabolic Engineering: Optimizing the production of biofuels and other valuable compounds by identifying and overcoming metabolic bottlenecks.[16][19]

-

Systems Biology: Integrating flux data with other 'omics' data (genomics, proteomics, transcriptomics) for a more holistic understanding of biological systems.[20]

By providing a dynamic view of metabolism, stable isotope labeling offers unparalleled insights into the workings of biological systems, making it an indispensable tool for modern life sciences research.[3]

References

- 1. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 7. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]

- 10. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR metabolomics - IsoLife [isolife.nl]

- 18. drziweidai.com [drziweidai.com]

- 19. 13cflux.net [13cflux.net]

- 20. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to Tracing Fucose Metabolism with (-)-Fucose-13C-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for tracing the metabolic fate of fucose using the stable isotope-labeled sugar, (-)-Fucose-13C-2. By leveraging the principles of metabolic flux analysis (MFA), researchers can gain quantitative insights into the fucose salvage pathway, its contribution to fucosylation, and its potential as a therapeutic target in various diseases, including cancer. This document outlines the core metabolic pathways, detailed experimental protocols, and data interpretation strategies.

Introduction to Fucose Metabolism

Fucose is a deoxyhexose sugar that plays a critical role in a wide range of biological processes, including cell adhesion, signaling, and immune responses.[1] Alterations in the fucosylation of glycoproteins and glycolipids have been implicated in several pathological conditions, notably cancer, where they can influence tumor progression and metastasis.[1][2]

Mammalian cells synthesize the activated form of fucose, GDP-L-fucose, through two primary pathways[1]:

-

The de novo Pathway: This pathway synthesizes GDP-fucose from GDP-mannose through a series of enzymatic reactions. In many cell types, this is the primary source of GDP-fucose.[1]

-

The Salvage Pathway: This pathway utilizes free fucose from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates. The enzyme Fucokinase (FUK) phosphorylates free fucose to fucose-1-phosphate, which is then converted to GDP-fucose by GDP-fucose pyrophosphorylase (GFPP).

This compound serves as a tracer for the salvage pathway. By introducing this labeled fucose to cells, researchers can track the incorporation of the 13C isotope into various downstream metabolites and fucosylated glycoconjugates, thereby quantifying the activity of this pathway.

Metabolic Pathways of Fucose

The metabolic journey of this compound begins with its transport into the cell and entry into the salvage pathway, culminating in its incorporation into glycans by fucosyltransferases (FUTs).

References

(-)-Fucose-13C-2 in Glycobiology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of fucose to N- and O-linked glycans and lipids, is a critical post-translational modification involved in a myriad of biological processes, from cell adhesion and signaling to immune responses and development.[1] Aberrant fucosylation is a hallmark of numerous diseases, most notably cancer, where it plays a significant role in tumor progression, metastasis, and chemoresistance.[1][2] Consequently, the precise analysis and quantification of fucosylated glycoconjugates are paramount for both fundamental research and the development of novel diagnostics and therapeutics.

Stable isotope labeling has emerged as a powerful technique for the quantitative analysis of biomolecules. (-)-Fucose-13C-2, a fucose molecule isotopically labeled at the C-2 position, represents a valuable tool for tracing and quantifying fucosylation in cellular and organismal systems. When introduced to cells, it is metabolized through the salvage pathway and incorporated into GDP-fucose, the universal donor for fucosyltransferases.[3] The resulting mass shift allows for the differentiation and relative quantification of newly synthesized fucosylated glycans by mass spectrometry (MS) and provides a unique probe for structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy.

This technical guide provides an in-depth overview of the applications of this compound in glycobiology research, complete with detailed experimental protocols, data presentation tables, and visualizations of relevant pathways and workflows. While direct literature on the specific use of this compound is limited, this guide is built upon the well-established principles of metabolic labeling with other isotopically labeled monosaccharides.

Core Applications of this compound

The primary applications of this compound in glycobiology research are centered around its use as a metabolic label for quantitative and structural analyses of fucosylated glycoconjugates.

-

Quantitative Fucosyl-Glycomics and Glycoproteomics by Mass Spectrometry: By metabolically incorporating the heavy isotope, researchers can perform relative quantification of fucosylated glycans and glycopeptides between different experimental conditions (e.g., healthy vs. diseased states, treated vs. untreated cells).

-

Structural and Dynamic Analysis by NMR Spectroscopy: The 13C label at a specific position provides a sensitive probe for NMR studies, aiding in the structural elucidation of complex fucosylated glycans and their interactions with other molecules.[4]

Data Presentation: Quantitative Analysis of Fucosylation

The following tables provide examples of how quantitative data derived from mass spectrometry experiments using this compound could be structured. These are hypothetical representations based on typical outcomes of stable isotope labeling experiments.

Table 1: Relative Quantification of Fucosylated N-Glycans in Response to Drug Treatment

| Glycan Composition | m/z (Light, 12C) | m/z (Heavy, 13C) | Fold Change (Treated/Control) | p-value |

| Hex5HexNAc4dHex1 | 1809.6 | 1810.6 | 0.52 | <0.01 |

| Hex5HexNAc4dHex1Sia1 | 2200.7 | 2201.7 | 1.89 | <0.05 |

| Hex6HexNAc5dHex2 | 2341.8 | 2343.8 | 2.54 | <0.01 |

Hex: Hexose, HexNAc: N-acetylhexosamine, dHex: Deoxyhexose (Fucose), Sia: Sialic Acid

Table 2: Site-Specific Fucosylation Changes in a Target Glycoprotein

| Protein | Glycosylation Site | Peptide Sequence | m/z (Light, 12C) | m/z (Heavy, 13C) | Fold Change |

| EGFR | Asn-420 | N-I-T-S-L-Q-K | 1245.6 | 1246.6 | -2.1 |

| Integrin α5 | Asn-505 | V-S-P-N-G-T-V-R | 1356.7 | 1357.7 | +1.7 |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic and signaling pathways, as well as the experimental procedures, is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Metabolic Incorporation of this compound

The salvage pathway is the primary route for the metabolic incorporation of exogenously supplied fucose, including its isotopically labeled forms.

Experimental Workflow for Quantitative Glycoproteomics

This workflow outlines the key steps from metabolic labeling to data analysis in a typical quantitative glycoproteomics experiment using this compound.

Experimental Workflow for NMR-based Structural Analysis

This workflow details the process for preparing a glycoprotein sample labeled with this compound for structural analysis by NMR.

Role of Fucosylation in Notch Signaling

Fucosylation is essential for the proper function of the Notch signaling pathway, a critical regulator of cell fate decisions. O-fucosylation of Notch receptors by POFUT1 is required for their interaction with ligands.

Fucosylation in TGF-β Signaling

Core fucosylation of the TGF-β receptor, catalyzed by FUT8, is crucial for modulating TGF-β signaling, which is involved in processes like epithelial-to-mesenchymal transition (EMT) in cancer.

Experimental Protocols

The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound for Mass Spectrometry

Objective: To differentially label the fucoglycans of two cell populations for relative quantification by MS.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Fucose-free medium

-

This compound (sterile solution)

-

L-Fucose (sterile solution, for 'light' labeling control)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

C18 solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to ~70-80% confluency in complete medium.

-

For the 'heavy' labeled sample, replace the medium with fucose-free medium supplemented with a final concentration of 50-100 µM this compound.

-

For the 'light' labeled control sample, replace the medium with fucose-free medium supplemented with the same concentration of unlabeled L-Fucose.

-

Incubate the cells for 48-72 hours to allow for incorporation of the labeled fucose.

-

-

Cell Harvest and Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer and a cell scraper.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Digestion:

-

Determine the protein concentration of both the 'light' and 'heavy' lysates.

-

Mix equal amounts of protein from the 'light' and 'heavy' samples.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

-

Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

-

Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the digest with formic acid.

-

Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in an appropriate solvent for LC-MS/MS.

-

Analyze the sample on a high-resolution mass spectrometer.

-

Set the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both MS1 and MS/MS spectra.

-

-

Data Analysis:

-

Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and glycopeptides.

-

Quantify the relative abundance of fucosylated glycopeptides by comparing the peak intensities of the 'light' (12C-fucose) and 'heavy' (13C-fucose) isotopic pairs in the MS1 spectra.

-

Protocol 2: Preparation of this compound Labeled Glycoprotein for NMR Analysis

Objective: To produce a glycoprotein with 13C-labeled fucose residues for structural analysis by NMR.

Materials:

-

Expression system for the glycoprotein of interest (e.g., mammalian cells)

-

Culture medium, preferably with a defined composition and low in natural fucose

-

This compound

-

Purification system for the glycoprotein (e.g., affinity chromatography)

-

NMR buffer (e.g., phosphate buffer in D2O)

-

NMR spectrometer

Procedure:

-

Metabolic Labeling and Protein Expression:

-

Adapt the cell culture to a medium with a low background of unlabeled fucose.

-

Supplement the culture medium with an optimized concentration of this compound.

-

Induce or allow for the expression of the target glycoprotein.

-

-

Glycoprotein Purification:

-

Harvest the cells or culture supernatant.

-

Purify the glycoprotein using an established protocol (e.g., affinity chromatography followed by size-exclusion chromatography).

-

Monitor the purity by SDS-PAGE and Western blot.

-

-

NMR Sample Preparation:

-

Exchange the purified glycoprotein into a suitable NMR buffer using dialysis or a centrifugal concentrator.

-

Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition and Analysis:

-

Acquire NMR spectra, such as a 1H-13C HSQC experiment, to observe the correlations between protons and the 13C-labeled carbons.

-

The signal from the H2-C2 of the incorporated fucose will be specifically enhanced.

-

Analyze the spectra to assign the resonances of the fucosyl moiety and to study its conformation and interactions.

-

Conclusion

This compound is a promising tool for advancing our understanding of the roles of fucosylation in health and disease. By enabling precise quantification and detailed structural analysis of fucosylated glycoconjugates, this stable isotope-labeled sugar can help to elucidate the complex mechanisms underlying fucose-mediated biological processes. The protocols and workflows presented in this guide, though based on analogous methods, provide a solid foundation for researchers to design and implement studies that leverage the power of metabolic labeling with this compound, ultimately contributing to the development of new diagnostic and therapeutic strategies targeting the fucoglycome.

References

- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H and 13C NMR assignments for the glycans in glycoproteins by using 2H/13C-labeled glucose as a metabolic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Role of fucosyltransferases in glycan biosynthesis

An In-depth Technical Guide on the Role of Fucosyltransferases in Glycan Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fucosylation

Fucosylation is a critical and widespread form of glycosylation, a post-translational modification that involves the enzymatic addition of a fucose sugar to proteins and lipids.[1] This process is fundamental to a vast array of biological phenomena, including cell-cell adhesion, signal transduction, immune responses, and embryonic development.[1][2] Fucose is a six-carbon deoxyhexose, unique among mammalian sugars for its L-configuration and the absence of a hydroxyl group at the C-6 position.[3][4] It is typically found as a terminal modification on glycan chains but can also be directly linked to protein backbones.[5][6]

The enzymes responsible for catalyzing the transfer of fucose from a donor substrate, guanosine diphosphate-L-fucose (GDP-fucose), to an acceptor molecule are known as fucosyltransferases (FUTs).[7] In mammals, 13 distinct fucosyltransferases have been identified, each exhibiting specificity for the acceptor substrate and the type of glycosidic linkage formed.[3][8] Aberrations in fucosylation are hallmarks of various pathological conditions, most notably cancer, where altered fucosylated glycans on the cell surface contribute to malignant transformation, metastasis, and therapy resistance.[9][10][11] Consequently, fucosyltransferases have emerged as significant biomarkers and attractive therapeutic targets.[9][10]

The GDP-Fucose Donor Substrate Biosynthesis

All fucosyltransferases utilize GDP-fucose as the activated fucose donor.[8][12] Mammalian cells synthesize GDP-fucose through two primary pathways: the de novo pathway and the salvage pathway.[3][12]

-

The De Novo Pathway : This is the principal pathway, estimated to generate approximately 90% of the cellular GDP-fucose pool.[8] It converts GDP-mannose into GDP-fucose through a series of enzymatic reactions catalyzed by two key enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (also known as FX protein).[3][12]

-

The Salvage Pathway : This pathway utilizes free L-fucose from extracellular sources or lysosomal degradation of glycoconjugates. The free fucose is converted to fucose-1-phosphate by L-fucose kinase (FCSK) and then to GDP-fucose by GDP-L-fucose pyrophosphorylase (FPGT).[3]

Once synthesized in the cytosol, GDP-fucose is transported into the lumen of the Golgi apparatus and the endoplasmic reticulum (ER) by a specific transporter, SLC35C1, making it available for fucosylation reactions.[8]

Classification and Function of Mammalian Fucosyltransferases

Mammalian FUTs are a diverse family of enzymes, primarily located in the Golgi apparatus, with the exception of Protein O-fucosyltransferases which reside in the ER.[3][7] They are classified based on the glycosidic linkage they catalyze.[3][13]

Quantitative Summary of Fucosyltransferases

The following table summarizes the key characteristics of the 13 human fucosyltransferases.

| Enzyme Family | Enzyme | Gene | Linkage | Typical Acceptor Substrates | Key Biological Roles |

| α-1,2-FUTs | FUT1 | FUT1 | α-1,2 | Type 2 (Galβ1-4GlcNAc) | H antigen on red blood cells (ABO blood group precursor).[8][12] |

| FUT2 | FUT2 | α-1,2 | Type 1 (Galβ1-3GlcNAc) | H antigen in secretions and on mucosal epithelia.[12][14] | |

| α-1,3/4-FUTs | FUT3 | FUT3 | α-1,3 & α-1,4 | Type 1 & 2 chains | Lewis a (Lea), Lewis b (Leb), Sialyl Lewis a (sLea) synthesis.[12] |

| FUT4 | FUT4 | α-1,3 | Type 2 chains | Lewis x (Lex) synthesis, selectin ligand biosynthesis.[12] | |

| FUT5 | FUT5 | α-1,3 | Type 2 chains | Sialyl Lewis x (sLex) synthesis.[15] | |

| FUT6 | FUT6 | α-1,3 | Type 2 chains | Sialyl Lewis x (sLex) synthesis in hematopoietic cells.[15] | |

| FUT7 | FUT7 | α-1,3 | Sialylated Type 2 chains | Primary enzyme for sLex synthesis on leukocytes, crucial for selectin-mediated adhesion.[12] | |

| FUT9 | FUT9 | α-1,3 | Type 2 chains | Lewis x (Lex) synthesis.[12] | |

| α-1,6-FUT | FUT8 | FUT8 | α-1,6 | Innermost GlcNAc of N-glycan core | Core fucosylation, modulates EGFR and TGF-β signaling, antibody-dependent cell-mediated cytotoxicity (ADCC).[3][16][17] |

| Protein O-FUTs | POFUT1 (FUT12) | POFUT1 | O-fucose | Ser/Thr in EGF-like repeats | Notch signaling pathway regulation.[5][6][18] |

| POFUT2 (FUT13) | POFUT2 | O-fucose | Ser/Thr in Thrombospondin Type 1 Repeats (TSRs) | Secretion and function of extracellular proteases like ADAMTS proteins.[5][6] | |

| POFUT3 (FUT10) | POFUT3 | O-fucose | Ser/Thr in EMI domains | O-fucosylation of elastin microfibril interface (EMI) domains.[3][6] | |

| POFUT4 (FUT11) | POFUT4 | O-fucose | Ser/Thr in EMI domains | O-fucosylation of elastin microfibril interface (EMI) domains.[3][6] |

Role in Signaling and Pathophysiology

Fucosylation plays a direct role in modulating critical cell signaling pathways, and its dysregulation is a key factor in disease, particularly cancer.

Core Fucosylation in Growth Factor Receptor Signaling

Core fucosylation, the addition of an α-1,6-fucose to the innermost GlcNAc of N-glycans, is catalyzed exclusively by FUT8.[8][17] This modification is vital for the proper function of several growth factor receptors. For example, core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is necessary for its dimerization and subsequent activation of downstream signaling cascades like the MAPK pathway.[16][19] Lack of core fucose on EGFR impairs its function.[8] Similarly, FUT8-mediated core fucosylation is critical for TGF-β receptor signaling and E-cadherin function, impacting processes like the epithelial-to-mesenchymal transition (EMT), cell adhesion, and metastasis.[16][17]

Terminal Fucosylation in Cell Adhesion and Cancer

Terminal fucosylation, catalyzed by α-1,2 and α-1,3/4-FUTs, is responsible for synthesizing the ABO and Lewis blood group antigens.[12][20] A key structure, sialyl Lewis x (sLex), is an essential ligand for selectins, a family of adhesion molecules crucial for leukocyte trafficking during inflammation.[12][20] Cancer cells often exploit this mechanism by overexpressing sLex on their surface, which allows them to bind to selectins on endothelial cells, facilitating extravasation and metastasis.[15] Increased expression of enzymes like FUT3, FUT6, and FUT7 is frequently observed in various cancers and correlates with poor prognosis.[9][12]

O-Fucosylation in Notch Signaling

POFUT1 adds O-fucose to conserved serine or threonine residues within the Epidermal Growth Factor-like (EGF) repeats of the Notch receptor.[5][6] This modification is essential for the proper folding and function of Notch and its ability to interact with its ligands (e.g., Delta and Jagged).[18][20] Dysregulation of Notch signaling, which controls cell fate decisions, is implicated in both developmental disorders and cancer.[20]

Experimental Protocols

Studying fucosyltransferases requires robust methodologies to measure their activity and analyze the resulting glycan structures.

Fucosyltransferase Activity Assay (HPLC-Based)

This protocol describes a quantitative assay for FUT activity using a fluorescently labeled acceptor substrate, followed by HPLC separation and detection.[21][22] This method is adapted for enzymes like FUT8 but can be modified for other FUTs by changing the acceptor substrate.

5.1.1 Materials and Reagents

-

Enzyme Source: Cell lysate from cells overexpressing the FUT of interest, or purified recombinant FUT enzyme.

-

Acceptor Substrate: Pyridylaminated (PA) asialo-, agalacto-biantennary N-glycan (GnGn-PA) for FUT8 assay. For other FUTs, appropriate PA-oligosaccharide acceptors (e.g., sialyl α2,3-lacto-N-neotetraose-PA for α1,3-FUT assay).[21]

-

Donor Substrate: Guanosine diphosphate-L-fucose (GDP-fucose).

-

Reaction Buffer: 100 mM MES buffer (pH 6.5), 20 mM MnCl₂, 1% Triton X-100, 10 mM L-fucose.

-

Stop Solution: 0.1 M EDTA.

-

HPLC System: Reverse-phase HPLC with a fluorescence detector (Excitation: 320 nm, Emission: 400 nm).

-

Column: C18 reverse-phase column (e.g., TSK-gel ODS-80TS).[21]

-

Mobile Phase: 20 mM ammonium acetate buffer (pH 4.0).[21]

5.1.2 Procedure

-

Enzyme Preparation: a. If using cell lysates, solubilize cells in a lysis buffer (e.g., 20 mM HEPES pH 7.4, 0.1% Triton X-100) via sonication.[21] b. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet debris. c. Collect the supernatant containing the enzyme. Determine protein concentration using a standard method (e.g., BCA assay).

-

Enzyme Reaction: a. Prepare the reaction mixture in a microcentrifuge tube. For a 20 µL final volume:

- 10 µL of 2x Reaction Buffer

- 2 µL of GDP-fucose (final concentration ~50-100 µM)

- 2 µL of PA-acceptor substrate (final concentration ~10-20 µM)

- Water to bring the volume to 18 µL. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 2 µL of the enzyme source. d. Incubate at 37°C for 1-2 hours.[21]

-

Reaction Termination and Sample Preparation: a. Stop the reaction by adding 5 µL of Stop Solution. b. Boil the sample for 3 minutes to denature the enzyme. c. Centrifuge at 14,000 x g for 5 minutes.

-

HPLC Analysis: a. Inject 10-20 µL of the supernatant onto the C18 column.[21] b. Elute the products using an isocratic flow of the mobile phase at a flow rate of 1.0 mL/min.[21] c. Monitor the fluorescence signal. The fucosylated product will have a different retention time than the non-fucosylated substrate. d. Quantify the product peak area and calculate enzyme activity based on a standard curve of the fucosylated product.

General Workflow for Glycan Analysis by Mass Spectrometry

Analyzing the fucosylation status of glycoproteins is essential for understanding the functional impact of FUTs. This requires releasing, purifying, and analyzing the glycan structures.

Conclusion and Future Directions

Fucosyltransferases are master regulators of glycan biosynthesis, creating a diverse array of fucosylated structures that are integral to cellular function and organismal health. Their roles in modulating key signaling pathways, particularly in the context of cancer progression and immune evasion, have positioned them as high-value targets for drug development.[2][9][10] The development of specific inhibitors for individual FUTs, such as FUT8, holds immense therapeutic promise for oncology and inflammatory diseases.[8][9] Future research will continue to unravel the complex interplay between specific fucosylation events and cellular signaling networks, aided by advancements in glycoanalytics, high-throughput screening for inhibitors, and glyco-engineering techniques.[2][15] This will undoubtedly pave the way for novel diagnostic tools and targeted therapies that leverage our understanding of the "fucocode."

References

- 1. researchgate.net [researchgate.net]

- 2. bioengineer.org [bioengineer.org]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fucosyltransferase - Wikipedia [en.wikipedia.org]

- 8. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of fucosyltransferases in cancer and recent development of targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | The Role of Fucose-Containing Glycan Motifs Across Taxonomic Kingdoms [frontiersin.org]

- 14. Frontiers | Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases [frontiersin.org]

- 15. Identification of Glycosyltransferase Inhibitor Molecules Targeting Cell-Surface Fucosylation Using High-Throughput Methods - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]

- 16. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein O-fucosylation: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Beyond antibody fucosylation: α-(1,6)-fucosyltransferase (Fut8) as a potential new therapeutic target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

- 21. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 22. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metabolic Labeling with (-)-Fucose-13C-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the metabolic labeling of cellular glycans using the stable isotope-labeled sugar, (-)-Fucose-13C-2. This technique enables the quantitative analysis of fucosylation in various biological contexts, which is critical for understanding disease pathology and for the development of therapeutic glycoproteins.

Introduction

Fucosylation, the addition of fucose to N- and O-linked glycans and lipids, is a crucial post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of several diseases, most notably cancer, making the quantitative assessment of fucosylation a key area of research. Metabolic labeling with stable isotope-labeled monosaccharides, such as this compound, offers a powerful tool to trace and quantify the incorporation of fucose into glycoconjugates. When cells are supplied with this compound, it is metabolized through the fucose salvage pathway and incorporated into newly synthesized glycans. The resulting mass shift of +2 Da per incorporated fucose molecule allows for the sensitive and specific quantification of fucosylated species by mass spectrometry.

Key Applications

-

Quantitative Glycoproteomics: Determine the relative or absolute abundance of specific fucosylated glycopeptides and glycoproteins.

-

Biomarker Discovery: Identify changes in fucosylation patterns associated with disease states.

-

Drug Development: Assess the fucosylation of recombinant therapeutic proteins, a critical quality attribute that can impact efficacy and immunogenicity.

-

Glycan Biosynthesis Studies: Investigate the dynamics of fucosylation and the regulation of the fucose salvage pathway.

Fucose Salvage Pathway

Cells utilize the salvage pathway to convert extracellular fucose into the activated sugar donor, GDP-fucose, which is then used by fucosyltransferases in the Golgi apparatus to modify glycoconjugates. The diagram below illustrates the key steps in this pathway.

Caption: Metabolic incorporation of this compound via the fucose salvage pathway.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling cultured mammalian cells with this compound.

Materials:

-

This compound

-

Mammalian cell line of interest (e.g., HEK293, CHO, HepG2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Preparation of Labeling Medium: Prepare the complete culture medium supplemented with this compound. The final concentration of the labeled fucose should be optimized for each cell line and experimental goal, but a starting range of 20-100 µM is recommended.[1]

-

Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for a period of 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the cell type and the turnover rate of the glycoproteins of interest.

-

Cell Harvest and Lysis:

-

For adherent cells, remove the labeling medium, wash the cells twice with ice-cold PBS, and then add cell lysis buffer supplemented with protease inhibitors.

-

For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in cell lysis buffer with protease inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Sample Storage: Store the cell lysates at -80°C until further processing for mass spectrometry analysis.

Quantitative Data Summary: Labeling Conditions

| Parameter | Range | Typical Value | Reference Cell Lines |

| This compound Concentration | 10 - 200 µM | 50 µM | HEK293, CHO, HepG2 |

| Incubation Time | 24 - 72 hours | 48 hours | HEK293, CHO, HepG2 |

| Cell Density (at harvest) | 70 - 90% confluency | 80% confluency | Adherent cell lines |

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Fucosylated Glycoproteins

This protocol outlines the steps for preparing protein samples for mass spectrometry-based analysis of fucosylation.

Materials:

-

Metabolically labeled cell lysate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

C18 solid-phase extraction (SPE) cartridges

-

Acetonitrile (ACN)

-

Formic acid (FA)

Procedure:

-

Protein Reduction and Alkylation:

-

To a known amount of protein from the cell lysate (e.g., 100 µg), add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 25 mM.

-

Incubate in the dark at room temperature for 20 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants.

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

-

Incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the digest with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

-

Elute the peptides with a solution of 50-80% ACN and 0.1% FA.

-

-

Sample Concentration: Dry the eluted peptides in a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried peptides in a solution of 2% ACN and 0.1% FA for LC-MS/MS analysis.

Experimental Workflow for Quantitative Fucosylation Analysis

The following diagram illustrates the overall workflow from metabolic labeling to data analysis.

Caption: From cell culture to biological insights.

Data Presentation and Analysis

Following LC-MS/MS analysis, the data can be processed using various software platforms to identify and quantify fucosylated peptides. The key is to look for peptide pairs separated by a mass difference corresponding to the number of incorporated 13C-labeled fucose residues (+2 Da for each this compound).

Quantitative Data Summary: Mass Spectrometry Analysis

| Analytical Method | Platform | Key Parameters for Fucosylation Analysis |

| Liquid Chromatography | Nano-LC system | Gradient elution with ACN/water/FA |

| Mass Spectrometry | Orbitrap or Q-TOF | High-resolution MS1 scan, Data-dependent MS2 (HCD or CID) |

| Data Analysis Software | MaxQuant, Proteome Discoverer, etc. | Variable modification setting for Fucose-13C-2 (+148.079 Da) |

The relative abundance of fucosylated peptides can be determined by comparing the peak areas of the labeled and unlabeled isotopic envelopes. The degree of fucosylation for a specific site can be calculated as follows:

Degree of Fucosylation (%) = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] x 100

This approach allows for the precise quantification of changes in fucosylation levels across different experimental conditions.

References

Application Notes & Protocols: Detecting ¹³C Labeled Fucose Incorporation by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to detecting the incorporation of ¹³C labeled fucose into cellular glycoproteins using Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique allows for the sensitive and specific tracking of fucose metabolism and incorporation into glycans, providing valuable insights into glycosylation pathways in various biological contexts, including disease states and drug development.

Introduction to Fucosylation and its Detection

Fucosylation, the addition of fucose sugar moieties to proteins and lipids, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of several diseases, most notably cancer, making it a key area of interest for diagnostics and therapeutic development.

NMR spectroscopy, particularly in combination with stable isotope labeling, offers a non-destructive and highly specific method to study fucosylation. By introducing ¹³C labeled fucose to cells, the labeled fucose is incorporated into glycoproteins through the fucose salvage pathway. Subsequent analysis by NMR allows for the direct observation of these ¹³C-labeled fucosyl residues, providing both qualitative and quantitative information about their presence and environment within the glycoprotein. The use of ¹³C labeling significantly enhances the sensitivity of NMR detection, overcoming the challenges posed by the low natural abundance of the ¹³C isotope[1][2].

Signaling Pathway: Fucose Salvage Pathway

The incorporation of exogenously supplied fucose into glycoproteins is primarily mediated by the fucose salvage pathway. A diagram of this pathway is provided below, illustrating the key enzymatic steps involved in the conversion of free fucose to GDP-fucose, the donor substrate for fucosyltransferases in the Golgi apparatus.

Experimental Workflow

The overall experimental workflow for detecting ¹³C labeled fucose incorporation by NMR is outlined in the diagram below. This process begins with cell culture and metabolic labeling, followed by glycoprotein isolation and purification, sample preparation for NMR, and finally, NMR data acquisition and analysis.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with ¹³C-Fucose

This protocol is adapted from established methods for metabolic labeling with stable isotopes and is suitable for adherent or suspension mammalian cell lines (e.g., HEK293, CHO).

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

¹³C-L-Fucose (uniformly labeled, >98% enrichment)

-

Sterile, tissue culture-treated plates or flasks

Procedure:

-

Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in complete culture medium.

-

Preparation of Labeling Medium: Prepare fresh culture medium supplemented with ¹³C-L-Fucose. A final concentration of 50-200 µM ¹³C-L-Fucose is a good starting point, though this may need to be optimized for your specific cell line and experimental goals.

-

Labeling:

-

For adherent cells, aspirate the existing medium, wash the cells once with sterile PBS, and then add the prepared ¹³C-Fucose containing labeling medium.

-

For suspension cells, centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in the labeling medium.

-

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 24-72 hours. The optimal labeling time should be determined empirically, but longer incubation times generally lead to higher incorporation levels.

-

Cell Harvesting:

-

Adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C.

-

Suspension cells: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.

-

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual labeling medium.

-

Storage: The cell pellet can be stored at -80°C until ready for glycoprotein isolation.

Protocol 2: Glycoprotein Isolation and Preparation for NMR

This protocol provides a general framework for isolating total glycoproteins and preparing them for NMR analysis. Specific purification strategies (e.g., for a particular recombinant glycoprotein) may require modifications.

Materials: